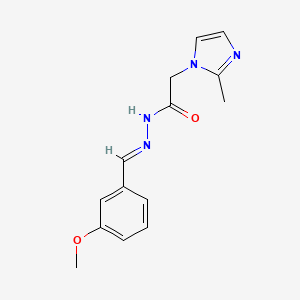
7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3/c1-11-8-6 (4-10-11)2-5 (9 (13)14)3-7 (8)12/h2-4,12H,1H3, (H,13,14) . This indicates the presence of a hydroxy group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position of the indazole ring.Chemical Reactions Analysis
The synthesis of indazole derivatives often involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
This compound is a solid compound at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Design
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a key molecule in the synthesis of various biologically active compounds and peptidomimetics. It is utilized in the preparation of triazole-containing dipeptides that serve as structural motifs for inducing specific molecular turns. This chemical synthesis leverages the unique properties of the indazole core, demonstrating its utility in the design of molecules with potential biological activities, such as inhibitors targeting the heat shock protein HSP90, showcasing an impressive inhibitory concentration (IC50 = 29 nM) (Ferrini et al., 2015).
Bioisosterism in Drug Design
The concept of bioisosterism, where chemical groups are replaced with others possessing similar physical or chemical properties to enhance drug efficacy, is central to the design of active pharmaceutical ingredients. Hydroxyazoles, including structures akin to this compound, serve as acid isosteres. Their application in drug design has been explored for hit-to-lead optimization processes, providing insights into the chemo-physical properties and synthetic methodologies that facilitate the creation of compounds with added intellectual property value (Sainas et al., 2021).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activities. For example, β-carboline derivatives have shown promise as lead compounds for developing novel antitumor agents, with specific derivatives inhibiting the growth of cancer cells through apoptosis induction. This highlights the potential of indazole derivatives in cancer therapy, providing a foundation for further exploration into their mechanism of action and therapeutic efficacy (Chen et al., 2015).
Metabolic Stability and Profiling
The metabolic profiling of synthetic cannabinoids, including those based on the indazole structure, underscores the significance of this compound derivatives in pharmacokinetic studies. These studies aim to understand the metabolic pathways, stability, and major metabolites of novel synthetic compounds, providing essential information for drug development and toxicological assessments. The identification of metabolic patterns contributes to the safe and effective use of these compounds in therapeutic applications (Wohlfarth et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, by activating it, which helps in maintaining the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
The compound is likely involved in the sphingosine-1-phosphate (S1P) signaling pathway, given its interaction with the S1P1 receptor . This pathway plays a significant role in immune cell trafficking, vascular development, and endothelial cell functions .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 19217 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The activation of S1P1 by this compound helps maintain the integrity of the endothelial barrier . This can have various downstream effects, including the regulation of vascular tone, vascular permeability, and angiogenesis .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Zukünftige Richtungen
Indazole derivatives have attracted increasing attention in recent years due to their significant biological activities . The development of novel methods of synthesis and the investigation of their potential as biologically active compounds for the treatment of various disorders in the human body are areas of ongoing research .
Eigenschaften
IUPAC Name |
7-hydroxy-1-methylindazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-8-6(4-10-11)2-5(9(13)14)3-7(8)12/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHQJVCIKOSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2O)C(=O)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

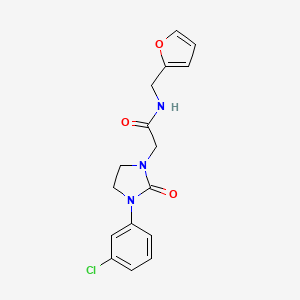
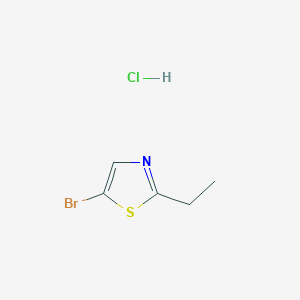
![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)
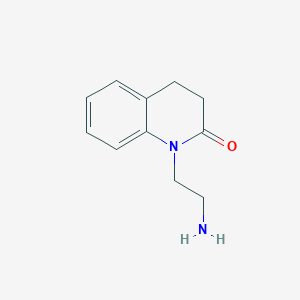
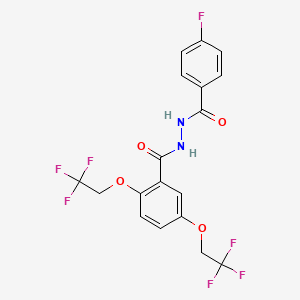
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)
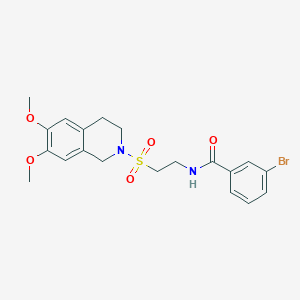
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)
![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)
